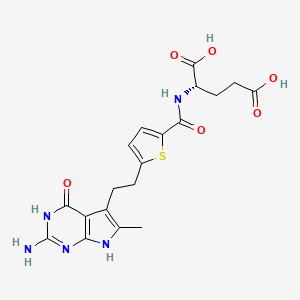
Antitumor agent-99
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-99 is a promising anticancer compound known for its ability to target specific cancer cell receptors and transporters. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-99 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The intermediates are then subjected to further reactions, such as coupling and deprotection, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-99 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-99 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is used to investigate the mechanisms of cancer cell inhibition and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.
Industry: It is used in the development of new anticancer drugs and formulations
Wirkmechanismus
Antitumor agent-99 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It binds to receptors and transporters on the cancer cell surface, leading to the inhibition of key signaling pathways. This results in the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antitumor agent-99 include other anticancer agents such as:
Podophyllotoxin: Known for its ability to inhibit DNA topoisomerase II.
Cisplatin: A platinum-containing compound that induces DNA damage.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II
Uniqueness
This compound is unique due to its specific targeting of cancer cell receptors and transporters, which enhances its selectivity and reduces off-target effects. This makes it a promising candidate for further development as a targeted cancer therapy .
Eigenschaften
Molekularformel |
C19H21N5O6S |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(2S)-2-[[5-[2-(2-amino-6-methyl-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N5O6S/c1-8-10(14-15(21-8)23-19(20)24-17(14)28)4-2-9-3-6-12(31-9)16(27)22-11(18(29)30)5-7-13(25)26/h3,6,11H,2,4-5,7H2,1H3,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t11-/m0/s1 |
InChI-Schlüssel |
MRXAFOVLJCWIMT-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















